molecular formula C11H11ClO4 B11767331 Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate

Cat. No.: B11767331
M. Wt: 242.65 g/mol
InChI Key: VYERITIVROMWOX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . It is a benzoate ester derivative, characterized by the presence of a chloro group and an oxetane ring attached to the benzene ring. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate typically involves the esterification of 2-chloro-4-(oxetan-3-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale, yield, and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chloro group.

    Hydrolysis: 2-chloro-4-(oxetan-3-yloxy)benzoic acid and methanol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro group and oxetane ring may influence its reactivity and binding affinity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-hydroxybenzoate: Similar structure but lacks the oxetane ring.

    Methyl 2-chloro-4-methoxybenzoate: Similar structure but has a methoxy group instead of the oxetane ring.

    Methyl 2-chloro-4-(tetrahydrofuran-3-yloxy)benzoate: Similar structure but has a tetrahydrofuran ring instead of the oxetane ring.

Uniqueness

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is unique due to the presence of the oxetane ring, which can impart distinct chemical and biological properties. The oxetane ring is known for its strain and reactivity, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 2-chloro-4-(oxetan-3-yloxy)benzoate

InChI

InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3

InChI Key

VYERITIVROMWOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl

Origin of Product

United States

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